

SR1664: A Non-Agonist PPARy Ligand with Potent Anti-Diabetic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SR1664 is a novel synthetic small molecule that has garnered significant attention in the field of anti-diabetic research. Unlike traditional thiazolidinedione (TZD) drugs such as rosiglitazone and pioglitazone, which act as full agonists of the peroxisome proliferator-activated receptor gamma (PPARy), SR1664 is a non-agonist ligand.[1][2] It exerts its potent anti-diabetic effects through a distinct mechanism of action: the specific inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARy at serine 273.[1][3] This unique mode of action allows SR1664 to deliver robust insulin-sensitizing effects comparable to full agonists but without their associated adverse side effects, including weight gain, fluid retention, and bone loss.[1][4][5] This technical guide provides an in-depth overview of SR1664's core role in anti-diabetic research, detailing its mechanism, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action

SR1664 binds directly to the ligand-binding pocket of PPARy, but in a manner that does not induce the conformational changes required for classical transcriptional agonism.[1][4] Instead, its binding allosterically inhibits the ability of Cdk5 to phosphorylate PPARy at serine 273, a post-translational modification linked to the diabetogenic effects of obesity.[1][6] By preventing this phosphorylation, **SR1664** selectively modulates PPARy's transcriptional activity, leading to the regulation of a specific subset of genes involved in insulin sensitivity and glucose

homeostasis, such as adiponectin and adipsin, without promoting the expression of genes associated with adipogenesis.[1][7]

Quantitative Data from Preclinical Studies

The anti-diabetic efficacy of **SR1664** has been demonstrated in multiple preclinical models of obesity and type 2 diabetes. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Activity of SR1664

Parameter	Value	Cell Line/System	Reference
IC50 (Cdk5-mediated PPARy phosphorylation)	80 nM	In vitro kinase assay	[7]
Ki (PPARy binding)	28.67 nM	Not Specified	[7]

Table 2: In Vivo Efficacy of SR1664 in High-Fat Diet (HFD)-Induced Obese Mice

Parameter	Vehicle	SR1664 (10 mg/kg)	SR1664 (40 mg/kg)	Rosiglitazo ne (8 mg/kg)	Reference
pPPARy S273/Total PPARy	~1.0	~0.6	~0.4	Not Reported	[1]
Fasting Blood Glucose (mg/dL)	~150	~130	~120	Not Reported	[1]
Fasting Insulin (ng/mL)	~2.5	~1.5	~1.0	Not Reported	[1]
HOMA-IR	~9	~5	~3	Not Reported	[1]

Table 3: In Vivo Efficacy of SR1664 in Genetically Obese (ob/ob) Mice

Parameter	Vehicle	SR1664 (40 mg/kg)	Rosiglitazone (8 mg/kg)	Reference
pPPARy S273/Total PPARy	~1.0	~0.5	~0.5	[8]
Fasting Blood Glucose (mg/dL)	~250	~150	~150	[8]
Fasting Insulin (ng/mL)	~12	~4	~3	[8]
Change in Body Weight (g) after 11 days	+1.0	+0.5	+4.0	[8]
Packed Cell Volume (%)	~48	~48	~42	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in **SR1664** research.

In Vitro Cdk5-Mediated PPARy Phosphorylation Assay

This assay is used to determine the inhibitory effect of compounds on the phosphorylation of PPARy by Cdk5.

- Recombinant active Cdk5/p25 kinase
- Recombinant GST-PPARy protein
- [y-32P]ATP

- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- SR1664 or other test compounds
- SDS-PAGE gels and autoradiography equipment

- Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdk5/p25, and GST-PPARy substrate.
- Add SR1664 at various concentrations to the reaction mixture.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding SDS loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the phosphorylated PPARy by autoradiography.
- Quantify the band intensities to determine the IC50 value of SR1664.

3T3-L1 Adipocyte Differentiation and Oil Red O Staining

This protocol is used to assess the effect of **SR1664** on adipogenesis.

- 3T3-L1 preadipocytes
- Differentiation medium (e.g., DMEM with 10% FBS, 1 μM dexamethasone, 0.5 mM IBMX, and 1 μg/mL insulin)
- Maintenance medium (e.g., DMEM with 10% FBS and 1 μg/mL insulin)

- **SR1664**, Rosiglitazone (positive control)
- Oil Red O staining solution
- Formalin solution (10%)
- Isopropanol

- Culture 3T3-L1 preadipocytes to confluence.
- Induce differentiation by replacing the culture medium with differentiation medium containing either vehicle, rosiglitazone, or SR1664.
- After 2 days, replace the medium with maintenance medium containing the respective treatments.
- Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
- Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
- Wash with water and then with 60% isopropanol.
- Stain the cells with Oil Red O solution for 10-20 minutes.
- Wash extensively with water to remove unbound dye.
- Visualize and photograph the lipid droplets under a microscope.
- For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard technique to assess insulin sensitivity in vivo.

- Anesthetized mice with jugular vein catheters
- Insulin solution
- 20% Dextrose solution
- [3-3H]glucose tracer
- Blood glucose meter

- Fast the mice overnight.
- Initiate a continuous infusion of [3-3H]glucose to measure basal glucose turnover.
- After a basal period, start a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min).
- Monitor blood glucose levels every 5-10 minutes.
- Infuse a variable rate of 20% dextrose to maintain euglycemia (target blood glucose ~120 mg/dL).
- The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.
- Collect blood samples at steady-state to determine glucose specific activity and calculate whole-body glucose disposal and hepatic glucose production.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify changes in the expression of PPARy target genes.

Materials:

RNA isolated from adipose tissue or cultured cells

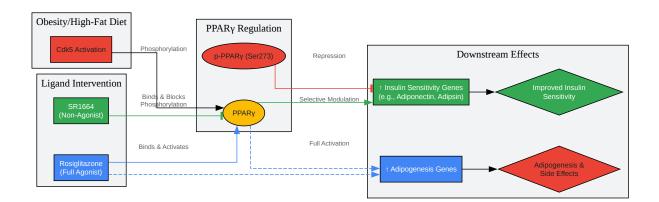
- Reverse transcriptase and reagents for cDNA synthesis
- qPCR primers for target genes (e.g., Adiponectin, Adipsin, aP2) and a housekeeping gene (e.g., TBP)
- SYBR Green qPCR master mix
- Real-time PCR instrument

- Isolate total RNA from samples using a suitable method (e.g., TRIzol).
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Set up qPCR reactions containing cDNA, forward and reverse primers for the gene of interest, and SYBR Green master mix.
- Run the qPCR reactions in a real-time PCR instrument.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

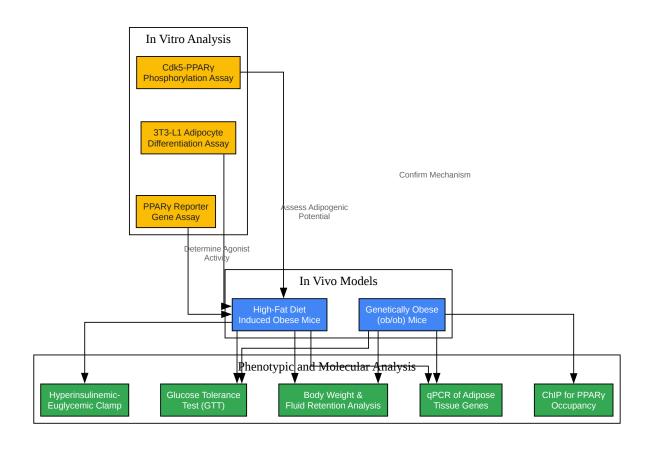
Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the occupancy of PPARy and its co-activators on the promoters of target genes.

- Differentiated 3T3-L1 adipocytes treated with vehicle, rosiglitazone, or SR1664
- Formaldehyde for cross-linking
- Lysis and sonication buffers
- Antibodies against PPARy and a co-activator (e.g., SRC-1)
- Protein A/G magnetic beads



- Wash buffers
- Elution buffer
- Proteinase K and RNase A
- Reagents for DNA purification and qPCR


- Cross-link protein-DNA complexes in treated adipocytes with formaldehyde.
- Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
- Immunoprecipitate the chromatin with antibodies against PPARy or SRC-1 overnight.
- Capture the antibody-chromatin complexes with protein A/G magnetic beads.
- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the cross-links.
- Treat with RNase A and proteinase K, and purify the DNA.
- Quantify the amount of specific promoter DNA (e.g., aP2 promoter) in the immunoprecipitated samples by qPCR.

Visualizations: Signaling Pathways and Experimental Workflows

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. researchgate.net [researchgate.net]
- 2. Antidiabetic actions of a non-agonist PPARy ligand blocking Cdk5-mediated phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARy Ligand that Blocks Cdk5-Mediated Phosphorylation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Second Chance for a PPARy Targeted Therapy? A Commentary on "Antidiabetic actions of a non-agonist PPARy ligand blocking Cdk5-mediated phosphorylation" Choi et al. Nature 477: 477-481, 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by SR1664 PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Erk/Cdk5 axis controls the diabetogenic actions of PPARy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Diabetic Actions of a Non-Agonist PPARy Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SR1664: A Non-Agonist PPARy Ligand with Potent Anti-Diabetic Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610964#sr1664-s-role-in-anti-diabetic-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com